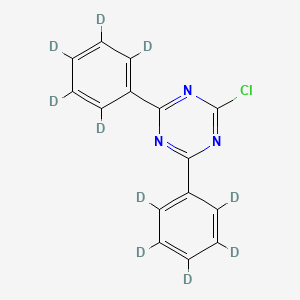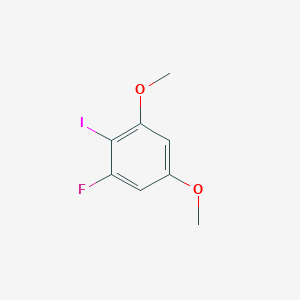
1,5-Dimethoxy-3-fluoro-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethoxy-3-fluoro-2-iodobenzene is an organic compound with the molecular formula C8H8FIO2 It is a derivative of benzene, where the benzene ring is substituted with methoxy, fluoro, and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-3-fluoro-2-iodobenzene can be synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethoxy-3-fluoro-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as in the formation of Grignard reagents.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Grignard Reagents: Phenylmagnesium iodide can be formed from this compound using magnesium.
Electrophilic Substitution: Reactions involving electrophiles like bromine or chlorine can lead to further substitution on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the formation of Grignard reagents can lead to the synthesis of various organic compounds through subsequent reactions with electrophiles.
Aplicaciones Científicas De Investigación
1,5-Dimethoxy-3-fluoro-2-iodobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethoxy-3-fluoro-2-iodobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing fluoro and iodo groups influences the reactivity of the benzene ring, making it more susceptible to attack by electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-2-iodobenzene: Similar structure but lacks the methoxy groups.
1,3-Dibromo-5-fluoro-2-iodobenzene: Contains bromine instead of methoxy groups.
Uniqueness
1,5-Dimethoxy-3-fluoro-2-iodobenzene is unique due to the combination of methoxy, fluoro, and iodo groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C8H8FIO2 |
|---|---|
Peso molecular |
282.05 g/mol |
Nombre IUPAC |
1-fluoro-2-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 |
Clave InChI |
JISXCSMPZALLDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)F)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


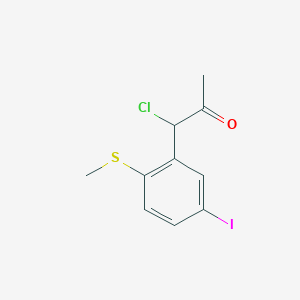
![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)

![3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14041648.png)

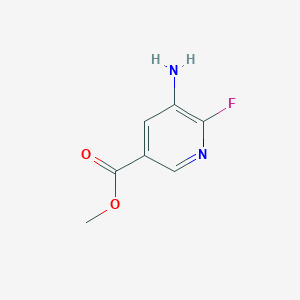
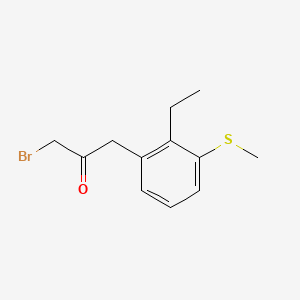
![methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B14041663.png)
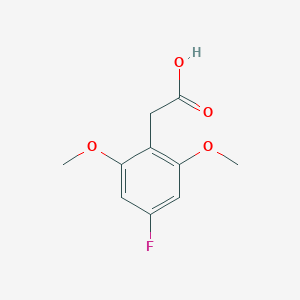
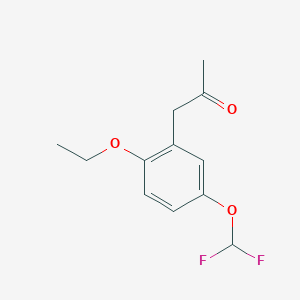
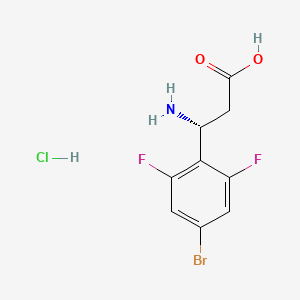
![((2R,3S,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041690.png)
![7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B14041705.png)
